2-(2-Aminoethyl)-5-methyl-1,4,5,6-tetrahydropyrimidine-4,6-dione dihydrochloride
Overview
Description
2-(2-Aminoethyl)-5-methyl-1,4,5,6-tetrahydropyrimidine-4,6-dione dihydrochloride is a useful research compound. Its molecular formula is C7H13Cl2N3O2 and its molecular weight is 242.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Supramolecular Assemblies
Research has shown that pyrimidine derivatives can form hydrogen-bonded supramolecular assemblies. For instance, novel pyrimidine derivatives have been investigated as suitable ligands for co-crystallization with crown ethers, leading to the formation of two- and three-dimensional networks through extensive hydrogen bonding. These compounds incorporate macrocyclic cations and demonstrate how pyrimidine rings can facilitate the self-assembly into layered structures, showcasing potential applications in materials science and nanotechnology (Fonari et al., 2004).
Crystal Structure Analysis
Another study focused on the crystal structure of tetrahydropyrimidine-2,4-dione derivatives, revealing insights into their molecular configurations. The research highlights the planarity of pyrimidine rings and the potential for hydrogen bonding, which is crucial for understanding molecular interactions and designing new compounds with desired properties (El‐Brollosy et al., 2012).
Novel Synthesis and Reactions
The synthesis and reactions of pyrimidine derivatives have been extensively studied, leading to the creation of new compounds with diverse functional groups. These studies contribute to the development of synthetic methodologies and the exploration of pyrimidine-based compounds for various applications, including pharmaceuticals and agrochemicals (Chang et al., 2003).
Molecular and Crystal Structure of N-Aminoimides
Investigations into the synthesis and structure of tricyclic N-aminoimides related to pyrimidine derivatives have provided insights into their chemical behavior and potential applications in designing compounds with specific electronic and structural properties. This research contributes to the field of organic chemistry, particularly in the synthesis of complex molecules (Struga et al., 2007).
Properties
IUPAC Name |
2-(2-aminoethyl)-5-methyl-1H-pyrimidine-4,6-dione;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.2ClH/c1-4-6(11)9-5(2-3-8)10-7(4)12;;/h4H,2-3,8H2,1H3,(H,9,10,11,12);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDNPCAZOYQWTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=NC1=O)CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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